N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran-2-carboxamide core linked via a 2-hydroxyethyl chain to a 2,2'-bithiophene moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-13(16-7-8-18(25-16)17-6-3-9-24-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10,13,21H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVGSPIJCWPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene and benzofuran intermediates. The bithiophene moiety can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids under palladium catalysis . The benzofuran carboxamide can be prepared through the cyclization of appropriate precursors followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cross-coupling reactions and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions to introduce halogen atoms into the thiophene rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can facilitate electron transport, making the compound useful in organic electronics .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Observations:
Bithiophene Derivatives : Compounds 1 and 14 () share the bithiophene core but lack the benzofuran-carboxamide moiety. Their anti-inflammatory activity in LPS-stimulated RAW 264.7 cells (via nitrite inhibition) suggests that hydroxyalkyl substituents enhance bioactivity . The target compound’s hydroxyethyl group may similarly improve solubility and target interaction compared to methoxy or acetyl groups in other analogs.
The thiophene-2-amido substituent introduces hydrogen-bonding capacity, contrasting with the target compound’s hydroxyethyl linker .
Electronic and Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound likely improves water solubility compared to lipophilic substituents (e.g., methoxy or acetyl groups in compounds). This is critical for bioavailability.
- Conjugation : The bithiophene-benzofuran system may exhibit stronger π-conjugation than benzodioxole-based analogs, affecting charge transfer and redox behavior.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. Characterized by the presence of a bithiophene moiety, a hydroxyethyl group, and a carboxamide functional group, this compound is classified as a thiophene derivative. Its molecular formula and weight are significant for understanding its interactions and effects in biological systems.
Molecular Structure and Properties
The molecular structure of this compound can be illustrated as follows:
This compound's unique arrangement allows for specific interactions with biological targets, primarily through π–π stacking and hydrogen bonding due to the functional groups present.
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with various molecular targets. Research indicates potential applications in:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The bithiophene moiety may enhance these effects through electronic interactions with microbial membranes.
- Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzofuran derivatives that have been documented for their anti-inflammatory activities.
The mechanism by which this compound exerts its biological effects involves:
- π–π Stacking Interactions : The bithiophene unit allows for stacking interactions with nucleic acids or proteins, potentially influencing their conformation and function.
- Hydrogen Bonding : The hydroxyethyl and carboxamide groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its potential biological applications:
| Study | Findings |
|---|---|
| Antimicrobial Properties | Demonstrated activity against Gram-positive bacteria; further studies needed to explore efficacy against resistant strains. |
| Anti-inflammatory Mechanisms | Inhibition of COX enzymes observed in preliminary assays; suggests potential for development as an anti-inflammatory agent. |
| Cellular Interaction Studies | Binding assays indicate high affinity for certain protein targets; further research required to elucidate specific interactions. |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on various thiophene derivatives indicated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology involved disk diffusion assays and minimum inhibitory concentration (MIC) determinations.
-
Case Study on Anti-inflammatory Effects :
- In vitro assays demonstrated that the compound inhibited prostaglandin synthesis in macrophage cultures, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
